molecular formula C11H23NO B13630625 4-Amino-1-cyclohexyl-3-methylbutan-2-ol

4-Amino-1-cyclohexyl-3-methylbutan-2-ol

Cat. No.: B13630625
M. Wt: 185.31 g/mol
InChI Key: JMMMZSKDOYNHEM-UHFFFAOYSA-N
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Description

4-Amino-1-cyclohexyl-3-methylbutan-2-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound features a cyclohexyl group, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclohexyl-3-methylbutan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexyl derivatives and appropriate alkylating agents.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

    Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclohexyl-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

4-Amino-1-cyclohexyl-3-methylbutan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclohexyl-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-1-butanol: Similar structure but lacks the cyclohexyl group.

    4-Amino-2-methylbutan-2-ol: Similar structure but with different alkyl substituents.

Uniqueness

4-Amino-1-cyclohexyl-3-methylbutan-2-ol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-amino-1-cyclohexyl-3-methylbutan-2-ol

InChI

InChI=1S/C11H23NO/c1-9(8-12)11(13)7-10-5-3-2-4-6-10/h9-11,13H,2-8,12H2,1H3

InChI Key

JMMMZSKDOYNHEM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(CC1CCCCC1)O

Origin of Product

United States

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